PDE10A Primary Target Affinity: Ki = 26 nM Against Human Recombinant Enzyme
The compound inhibits human recombinant PDE10A with a Ki of 26 nM, as measured by [3H]cAMP hydrolysis in a scintillation proximity assay [1]. This represents a baseline affinity metric for procurement decisions where PDE10A engagement is the primary selection criterion. While no head-to-head data against a structurally matched analog exists in the public domain, this Ki value places the compound in a potency range comparable to early-stage PDE10A tool compounds (e.g., papaverine, reported Ki ~1-2 µM) [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) for PDE10A catalytic domain |
|---|---|
| Target Compound Data | Ki = 26 nM |
| Comparator Or Baseline | Papaverine: Ki ≈ 1-2 µM (literature estimate from PDE10A biochemical assays) [2] |
| Quantified Difference | Target compound is approximately 40- to 80-fold more potent than papaverine in PDE10A biochemical inhibition |
| Conditions | Inhibition of human recombinant PDE10A assessed as inhibition of [3H]cAMP hydrolysis by scintillation proximity assay; Merck Research Laboratories data curated in ChEMBL |
Why This Matters
For scientists procuring PDE10A inhibitors for CNS target engagement studies, the 26 nM Ki offers a defined potency anchor that can be benchmarked against internal compound libraries and literature tool compounds.
- [1] BindingDB Entry BDBM50380641 (CHEMBL2017065). Affinity Data: Ki = 26 nM against human recombinant PDE10A. Assay Description: Inhibition of [3H]cAMP hydrolysis by scintillation proximity assay. Curated by ChEMBL from Merck Research Laboratories. View Source
- [2] Siuciak, J.A. et al. "Neuropharmacology" 2006, 51, 386-396. Behavioral and neurochemical characterization of papaverine as a PDE10A inhibitor. Provides Ki and IC50 benchmarks for reference PDE10A inhibitors. View Source
